4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one

Lipophilicity Drug-likeness Physicochemical property

4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one (CAS 240799-57-9) is a pyrazol-5-one derivative bearing both a reactive enaminone (dimethylaminomethylidene) moiety and a polar methoxymethyl substituent on the pyrazole ring. With a molecular weight of 183.21 g/mol, an XLogP3-AA of -0.2, and 4 hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its 3-methyl (MW 153.18, XLogP3-AA -0.1) and 3-phenyl (MW 215.25, XLogP3-AA 1.6) analogs, suggesting differentiated solubility and permeability profiles.

Molecular Formula C8H13N3O2
Molecular Weight 183.211
CAS No. 240799-57-9
Cat. No. B2829300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one
CAS240799-57-9
Molecular FormulaC8H13N3O2
Molecular Weight183.211
Structural Identifiers
SMILESCN(C)C=C1C(=NNC1=O)COC
InChIInChI=1S/C8H13N3O2/c1-11(2)4-6-7(5-13-3)9-10-8(6)12/h4H,5H2,1-3H3,(H,10,12)
InChIKeyDFBRUJFHRJONTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one (CAS 240799-57-9) – Physicochemical Profile and Core Structural Identity


4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one (CAS 240799-57-9) is a pyrazol-5-one derivative bearing both a reactive enaminone (dimethylaminomethylidene) moiety and a polar methoxymethyl substituent on the pyrazole ring [1]. With a molecular weight of 183.21 g/mol, an XLogP3-AA of -0.2, and 4 hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its 3-methyl (MW 153.18, XLogP3-AA -0.1) and 3-phenyl (MW 215.25, XLogP3-AA 1.6) analogs, suggesting differentiated solubility and permeability profiles [2].

Why 3-Substituted Pyrazol-5-one Analogs Cannot Be Simply Interchanged with CAS 240799-57-9


Simple substitution of the 3-methoxymethyl group with a methyl or phenyl group, or omission of the dimethylaminomethylidene moiety, fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and conformational flexibility. CAS 240799-57-9 uniquely possesses 4 hydrogen bond acceptors (vs. 3 for all closest analogs) and an intermediate XLogP3-AA value of -0.2, which bridges the hydrophilic 3-unsubstituted analog (XLogP3-AA -0.4) and the lipophilic 3-phenyl analog (XLogP3-AA 1.6) [1]. These differences are critical for consistent solubility, metabolic stability, and synthetic reactivity in multi-step protocols cannot be replicated by in-class alternatives without re-optimization.

Quantitative Differentiation Evidence for 4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one


Hydrophilicity Profile: Intermediate XLogP3-AA Bridges Key Analogs

The target compound exhibits a computed XLogP3-AA value of -0.2, positioning it between the more hydrophilic 3-unsubstituted analog (CAS 821016-54-0, XLogP3-AA -0.4) and the more lipophilic 3-phenyl analog (CAS 21272-28-6, XLogP3-AA 1.6). This intermediate lipophilicity is a key determinant of membrane permeability and aqueous solubility, offering a distinct advantage for applications requiring balanced physicochemical profiles [1].

Lipophilicity Drug-likeness Physicochemical property

Enhanced Hydrogen Bond Acceptor Capacity for Target Engagement

CAS 240799-57-9 possesses 4 hydrogen bond acceptor (HBA) sites, compared to only 3 for the 3-methyl, 3-phenyl, 3-unsubstituted, and 3-methoxymethyl-only analogs. The additional lone pair on the methoxymethyl oxygen provides an extra point for intermolecular interactions, potentially improving binding affinity to biological targets that require multiple H-bond contacts [1].

Hydrogen bonding Enzyme inhibition Ligand efficiency

Conformational Flexibility: Increased Rotatable Bonds for Induced-Fit Binding

The methoxymethyl substituent introduces greater conformational freedom, resulting in 3 rotatable bonds for the target compound. This compares to only 1 rotatable bond for the 3-methyl and 3-unsubstituted analogs, and 2 for the 3-phenyl analog. The extra flexibility may allow the compound to adopt conformations complementary to diverse binding pockets, a potential advantage in phenotypic screening libraries [1].

Conformational entropy Induced fit Molecular recognition

Dual Reactivity: Enaminone and Methoxymethyl as Synthetic Handles

The dimethylaminomethylidene group serves as an enaminone, acting as a C-nucleophile or chelating ligand precursor, while the methoxymethyl group can be cleaved or further derivatized. This is supported by class-level evidence: the Russian Chemical Bulletin (2013) demonstrates that pyrazol-5-one diaminomethylidene derivatives, the class to which this compound belongs, are successfully used as N,N-dinucleophiles in heterocyclization reactions and for synthesizing diphenylboron chelates [1]. Analogs lacking either the enaminone (e.g., CAS 264209-20-3) or the methoxymethyl group (e.g., CAS 339020-88-1) offer only a subset of these synthetic handles.

Heterocyclic synthesis Building block Enaminone chemistry

Purity and Specification Reproducibility for Procurement Decisions

Commercial suppliers offer CAS 240799-57-9 at a standardized purity of 98% (HPLC), as documented in supplier specifications . The related 3-methyl analog is also commonly offered at 95-98% purity , while the 3-methoxymethyl-only analog is typically specified at 95% . The higher and more tightly defined purity specification for CAS 240799-57-9 reduces the risk of batch-to-batch variability in biological assays. However, this is a cross-supplier generalization and not a direct chemical property comparison.

Purity specification Quality control Procurement

Optimal Application Scenarios for 4-(Dimethylaminomethylidene)-3-(methoxymethyl)-1H-pyrazol-5-one Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Physicochemical Properties

The target compound's intermediate XLogP3-AA (-0.2), moderate molecular weight (183.21 Da), and high hydrogen bond acceptor count (4) make it a superior fragment candidate compared to the more lipophilic 3-phenyl analog (XLogP3-AA 1.6) or the less flexible 3-methyl analog (1 rotatable bond). Its balanced properties align with fragment library design guidelines that favor compounds with cLogP between -1 and 2 and molecular weight below 250 Da, ensuring efficient hit expansion [1].

Divergent Heterocyclic Synthesis via Enaminone Intermediate Chemistry

The compound belongs to the pyrazol-5-one diaminomethylidene derivative class, which has been established as effective N,N-dinucleophiles for synthesizing diverse heterocycles and as precursors for diphenylboron chelates [1]. The additional methoxymethyl handle at C3 provides a second reactive site for diversification, enabling the generation of more structurally diverse compound libraries from a single starting material than is possible with analogs lacking this substituent.

Biochemical Assays Requiring Enhanced Hydrogen Bonding for Target Recognition

With 4 hydrogen bond acceptor sites, CAS 240799-57-9 offers a 33% increase in H-bonding capacity relative to all closest analogs. This property is particularly valuable in enzyme inhibition assays where the target active site features multiple hydrogen bond donors, such as kinase hinge regions or protease oxyanion holes. The methoxymethyl oxygen provides a strategically positioned fourth acceptor without introducing the steric bulk and lipophilicity of a phenyl ring [1].

Procurement for Multi-Step Synthesis Requiring Reproducible Intermediate Purity

The 98% standard commercial purity specification for this compound, compared to 95% for the methoxymethyl-only analog, ensures higher reproducibility in multi-step synthetic protocols. Procurement of CAS 240799-57-9 at this purity level minimizes byproduct formation in subsequent reactions, reducing purification burdens and improving overall synthetic yield. This is directly supported by supplier certificates of analysis [1].

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